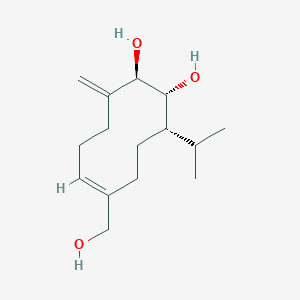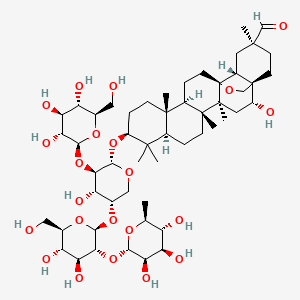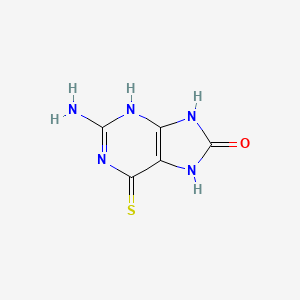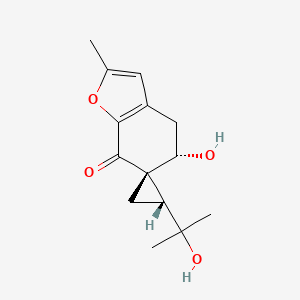
4-oxo-8-sulfooxy-1H-quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthurenic acid 8-O-sulfate is a derivative of xanthurenic acid, a metabolite of the kynurenine pathway. This compound has been identified as a natriuretic hormone, which plays a role in the regulation of sodium excretion by the kidneys . Xanthurenic acid 8-O-sulfate is known for its strong fluorescence and characteristic UV absorption .
Preparation Methods
The preparation of 4-oxo-8-sulfooxy-1H-quinoline-2-carboxylic acid involves the sulfation of xanthurenic acid. This can be achieved through the reaction of xanthurenic acid with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product . Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Xanthurenic acid 8-O-sulfate undergoes various chemical reactions, including:
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces hydroquinoline derivatives .
Scientific Research Applications
Xanthurenic acid 8-O-sulfate has several scientific research applications:
Mechanism of Action
Xanthurenic acid 8-O-sulfate exerts its effects through several mechanisms:
Neurotransmitter Regulation: It acts as an inhibitor of vesicular glutamate transporters, preventing the movement of glutamate from the cytoplasm into synaptic vesicles.
Dopamine Release: Xanthurenic acid 8-O-sulfate stimulates the release of dopamine in the brain, which may contribute to its effects on neurotransmitter regulation.
G-Protein Coupled Receptor Activation: It interacts with specific G-protein coupled receptors in the brain, leading to Ca2±dependent dendritic release and specific electrophysiological responses.
Comparison with Similar Compounds
Xanthurenic acid 8-O-sulfate is similar to other compounds in the kynurenine pathway, such as:
Xanthurenic Acid: The parent compound, which also plays a role in neurotransmitter regulation and has similar fluorescence properties.
8-Hydroxykynurenic Acid: A structural analog of xanthurenic acid with similar biological activities.
Xanthurenic acid 8-O-sulfate is unique due to its sulfate group, which enhances its solubility and fluorescence properties, making it particularly useful in analytical and industrial applications .
Properties
Molecular Formula |
C10H7NO7S |
|---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
4-oxo-8-sulfooxy-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO7S/c12-7-4-6(10(13)14)11-9-5(7)2-1-3-8(9)18-19(15,16)17/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |
InChI Key |
FNGKEPQCRRMUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)O)NC(=CC2=O)C(=O)O |
Synonyms |
xanthurenic acid 8-O-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1248992.png)










![4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1249010.png)
![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)
